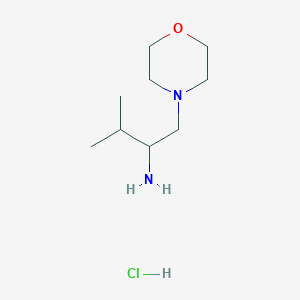
3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride often involves complex chemical reactions, including aminomethylation, nucleophilic addition, and cyclization. For instance, tertiary aminoalkanol hydrochlorides, which share structural similarities, are synthesized via aminomethylation of ketones with paraformaldehyde and morpholine, followed by nucleophilic addition of Grignard reagents and conversion into hydrochlorides (Isakhanyan et al., 2016). Such methods highlight the chemical flexibility and complexity in synthesizing morpholine derivatives.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed insights into their chemical configuration. Techniques such as IR and NMR spectroscopy are crucial for confirming the structures of synthesized compounds. The structural confirmation of tertiary aminoalkanol hydrochlorides, for example, relies on the absence of a carbonyl stretching band and the presence of OH stretching vibrations in their IR spectra, alongside broadened singlets for OH protons in H NMR spectra (Isakhanyan et al., 2016).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For instance, the cyclization reactions and the subsequent formation of hydrochlorides illustrate the compounds' reactivity towards forming more stable structures. The chemical properties also include the potential for antibacterial activity, as seen in some tertiary aminoalkanol hydrochlorides (Isakhanyan et al., 2014).
Physical Properties Analysis
The physical properties, such as crystallinity and solubility, play a significant role in the compound's applications. The crystalline nature of many morpholine derivatives, as indicated by their synthesis and characterization studies, suggests solid-state stability which is essential for handling and storage (Isakhanyan et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride derivatives are characterized by their functional groups, which impart reactivity and potential biological activity. For example, the presence of the morpholine ring and amine group allows for nucleophilic addition reactions and the formation of various bioactive compounds. These properties are exploited in the synthesis of compounds with potential antitumor and antidepressive activities (Isakhanyan et al., 2016; Yuan, 2012).
Scientific Research Applications
Neuroprotective and Antidepressant Properties
3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochloride has been studied for its potential in treating central nervous system disorders. Research has highlighted its neuroprotective, antiaddictive, and antidepressant-like activity in animal models. It demonstrates complex mechanisms of neuroprotection against neurodegenerative diseases, suggesting that its therapeutic effects might involve gentle activation of monoaminergic systems in the brain, alongside the inhibition of MAO-dependent oxidation and reduction of glutamate system activity (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Pharmacological Profile of Morpholine Derivatives
Morpholine, a core component of 3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochloride, is present in various pharmacologically active compounds. Recent studies have explored the broad spectrum of pharmacological profiles of morpholine derivatives, indicating significant interest in this moiety due to its diverse pharmacological activities. This includes the development of methodologies for synthesizing novel morpholine and pyran analogues, highlighting their potential as pharmacophores with various biological applications (Asif & Imran, 2019).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. Its effects would depend on its intended use, which could range from drug discovery to polymer synthesis.
Safety and Hazards
The compound is classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332 . These statements indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJBGOAQKCMOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCOCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

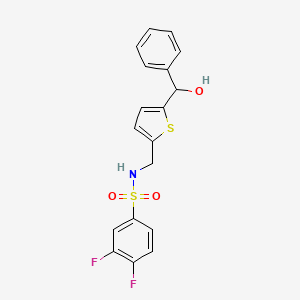
![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)
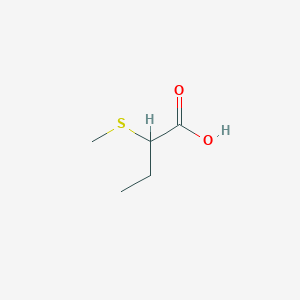
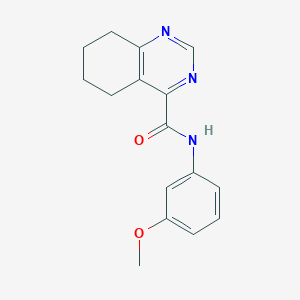
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)
![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)
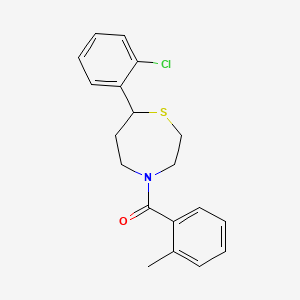
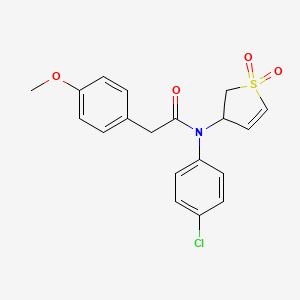

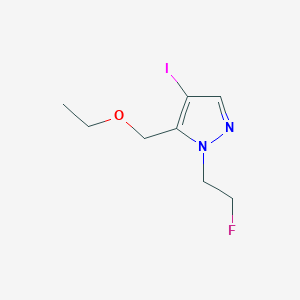
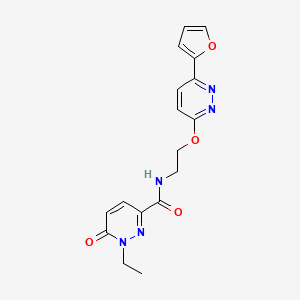
![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)
![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)